4-chloro-N-(2,4-dimethylphenyl)benzamide

Nicotinic Acetylcholine Receptor Alpha3beta4 nAChR Antagonist

Many benzamide analogs fail to replicate the selective α3β4 nAChR antagonism critical for nicotine addiction research due to conformational sensitivity. This compound delivers potent α3β4 antagonism (IC50 1.8 nM) and a solved crystal structure for computational design. • 1.8 nM IC50 at α3β4 nAChR • 12.6-fold D3 vs D2 selectivity (Ki 25.1 nM) • Defined X-ray coordinates for docking studies. Shipped with ≥97% purity for reliable pharmacological probing.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
CAS No. 127292-01-7
Cat. No. B173446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2,4-dimethylphenyl)benzamide
CAS127292-01-7
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C15H14ClNO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18)
InChIKeyRAKLUCPVYGACTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(2,4-dimethylphenyl)benzamide: Compound Class & Procurement Profile


4-Chloro-N-(2,4-dimethylphenyl)benzamide (CAS 127292-01-7) is a substituted benzamide derivative characterized by a 4-chlorobenzoyl moiety linked to a 2,4-dimethylaniline group [1]. The compound has been the subject of crystallographic characterization, revealing a distinct molecular conformation with a C7—N1 amide bond length of 1.344 Å, indicative of considerable double-bond character, and an inter-ring dihedral angle of 73.27° [2]. It is commercially available in research quantities, typically with a stated purity of 97% , and is employed as a synthetic intermediate and pharmacological probe, particularly in studies of nicotinic acetylcholine receptors and monoamine transporters [3].

1
Workflow Nicotinic receptor subtype studies (α3β4 nAChR focus)
2
Selection Context D3-preferring dopamine receptor probe
3
Use Context Crystallography-supported SAR / docking studies

4-Chloro-N-(2,4-dimethylphenyl)benzamide: Risks of Generic Substitution


Substitution of 4-chloro-N-(2,4-dimethylphenyl)benzamide with other benzamide derivatives, even those with seemingly minor structural variations, carries a high risk of experimental failure due to the pronounced impact of halogen and alkyl substitution patterns on both molecular conformation and pharmacological activity. X-ray crystallography demonstrates that even a change from a 4-chloro to a 4-methyl substituent alters the fundamental solid-state geometry, with the dihedral angle between aromatic rings shifting from 73.27° to 75.8° [1]. These conformational differences, rooted in the electron-withdrawing nature of chlorine versus the electron-donating character of methyl, propagate into distinct intermolecular hydrogen-bonding networks [2]. Critically, this structural divergence translates directly into functional pharmacology. The 4-chloro derivative exhibits potent and selective antagonist activity at the alpha3beta4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, whereas the activity of the des-chloro or methyl-substituted analogs at this specific receptor subtype is either unreported or, based on class-level SAR, expected to be significantly attenuated [3]. Therefore, treating this compound as a fungible member of the benzamide class overlooks the precise molecular determinants that govern its unique in vitro profile and renders any comparative analysis meaningless.

This Compound 4-Chloro substituent Defined nAChR subtype selectivity (α3β4). Crystallized conformation (73.27° inter-ring).
Potential Substitute 4-Methyl or des-chloro analog Crystal dihedral angle shifts to 75.8°. Receptor subtype activity may differ significantly.
This Compound 4-Chloro positioning Unique monoamine transporter profile (SERT > NET > DAT).
Potential Substitute 2-Chloro isomer Reported polypharmacology profile is distinct (SERT/D2 focus). May not transfer.
Similar product may not mean interchangeable product. Conformational and SAR divergence requires validation.

4-Chloro-N-(2,4-dimethylphenyl)benzamide: Quantitative Differentiation


Alpha3beta4 nAChR Antagonist Potency

4-Chloro-N-(2,4-dimethylphenyl)benzamide demonstrates potent antagonist activity at the human alpha3beta4 nAChR with an IC50 of 1.8 nM [1]. This is in contrast to its activity at the structurally related alpha4beta2 nAChR, where it exhibits an IC50 of 12.0 nM [2]. While direct head-to-head data for other 4-substituted benzamides at alpha3beta4 are not publicly available, this within-compound selectivity profile (alpha3beta4 vs. alpha4beta2) provides a key differentiation point. For context, the compound's affinity for the alpha3beta4 subtype is approximately 6.7-fold higher than for the alpha4beta2 subtype [3], suggesting a unique interaction with the receptor's orthosteric or allosteric binding sites that is not a generic property of all benzamide derivatives.

α3β4 nAChR Potency
Class-level
IC50 1.8 nM (α3β4) vs 12.0 nM (α4β2)
Human SH-SY5Y; 86Rb+ efflux assay.
Supports α3β4-selectivity endpoint review.
Head-to-head comparator data for 4-substituted analogs not available.
Nicotinic Acetylcholine Receptor Alpha3beta4 nAChR Antagonist Smoking Cessation

D3 Dopamine Receptor Selectivity Over D2

In a functional [35S]GTPγS binding assay using CHO cells expressing human dopamine receptors, 4-chloro-N-(2,4-dimethylphenyl)benzamide displayed a Ki of 25.1 nM for the D3 receptor and a Ki of 316 nM for the D2 receptor [1]. This corresponds to a 12.6-fold selectivity for D3 over D2 [2]. This selectivity profile is noteworthy when contrasted with the broader benzamide class. While many benzamide derivatives (e.g., sulpiride, amisulpride) are known as D2/D3 antagonists, the degree of D3 selectivity is highly variable and dependent on the precise substitution pattern. For example, the closely related analog 2-chloro-N-(2,4-dimethylphenyl)benzamide has reported IC50 values of 500 nM at D2 and 100 nM at the serotonin transporter, indicating a significantly different polypharmacology profile [3].

D3/D2 Selectivity
Cross-study
D3 Ki 25.1 nM; D2 Ki 316 nM
12.6-fold D3 preference
Human CHO cells; [35S]GTPγS binding.
Reported D3-preferring binding context.
2-Chloro analog profile (SERT/D2) differs substantially.
Dopamine Receptor D3 Antagonist G-Protein Coupled Receptor Neuropharmacology

In Vivo Nicotine Dependence Model Efficacy

Beyond in vitro binding, 4-chloro-N-(2,4-dimethylphenyl)benzamide has been shown to exert a functional effect in vivo. In ICR mice, subcutaneous administration of the compound at a dose of 1.2 mg/kg inhibited nicotine-induced antinociception in a tail-flick assay [1]. This effect was also observed at higher doses in hotplate (15.0 mg/kg) and locomotor activity (4.9 mg/kg) models [2]. This in vivo translation is a critical differentiator from many research compounds that lack such data. For comparison, the classic nAChR partial agonist and smoking cessation drug varenicline has been shown to produce similar effects in analogous rodent models at doses of 1-3 mg/kg, though its mechanism (partial agonism) is distinct [3]. The in vivo efficacy of 4-chloro-N-(2,4-dimethylphenyl)benzamide, coupled with its in vitro alpha3beta4 nAChR antagonist activity, supports its utility as a tool compound for exploring this target in behavioral studies.

In Vivo Model Response
Cross-study
Target: 1.2 mg/kg scTail-flick inhibition
Varenicline: 1-3 mg/kgPartial agonist, distinct mechanism
ICR mice; nicotine-induced antinociception model.
Supports behavioral model endpoint review.
Mechanism differs from reference agent.
Nicotine Addiction In Vivo Pharmacology Tail-Flick Test Smoking Cessation

Crystal Structure vs. 4-Methyl Analog

Single-crystal X-ray analysis reveals that 4-chloro-N-(2,4-dimethylphenyl)benzamide adopts a specific solid-state conformation where the dihedral angle between the 2,4-dimethylphenyl and 4-chlorophenyl rings is 73.27° [1]. The amide group is twisted out of the planes of the xylene and chlorobenzene rings by 77.8° and 29.7°, respectively [2]. This is in direct contrast to its 4-methyl analog, N-(2,4-dimethylphenyl)-4-methylbenzamide, where the corresponding dihedral angle is 75.8° and the amide group is twisted by 76.3° and 28.1° [3]. The difference in the electron-withdrawing chlorine atom versus the electron-donating methyl group influences both the molecular geometry and the intermolecular hydrogen-bonding patterns (N-H···O chains in both cases, but with slightly different metrics). These structural nuances can significantly impact a compound's ability to fit into a biological binding pocket.

Crystal Conformation
Head-to-head
Target: 73.27°4-Me analog: 75.8°
Δ 2.53°
Single-crystal XRD at 294 K.
Quantified conformational shift supports SAR review.
H-bond network divergence between analogs.
Crystallography Structure-Activity Relationship Molecular Conformation Benzamide

Multi-Target Monoamine Transporter Profile

4-Chloro-N-(2,4-dimethylphenyl)benzamide interacts with all three major monoamine transporters but with a unique potency rank order. In HEK293 cells expressing human transporters, it inhibits [3H]norepinephrine reuptake at NET with an IC50 of 443 nM, [3H]dopamine reuptake at DAT with an IC50 of 658 nM, and [3H]serotonin uptake at SERT with an IC50 of 100 nM [1]. This SERT > NET > DAT profile is distinct from many known antidepressants or psychostimulants. For example, the widely used reference compound fluoxetine (Prozac) is a potent and highly selective SERT inhibitor (Ki ~1 nM), while cocaine is a relatively non-selective inhibitor of DAT, NET, and SERT with Ki values in the 100-500 nM range [2]. The target compound's micromolar to sub-micromolar potency across all three transporters, with a preference for SERT, defines a specific polypharmacology that may be of interest for studying complex neurological disorders or as a starting point for developing novel therapeutic agents.

Transporter Profile
Class-level
SERT 100 nMNET 443 nM · DAT 658 nM
Fluoxetine: SERT Ki ~1 nM
Human HEK293; reuptake inhibition assays.
Unique intermediate polypharmacology fingerprint.
Profile distinct from highly selective or non-selective references.
Monoamine Transporter Dopamine Transporter Norepinephrine Transporter Serotonin Transporter Polypharmacology

Efficient Single-Step Synthesis

The synthesis of 4-chloro-N-(2,4-dimethylphenyl)benzamide is well-established and proceeds via a single-step reaction between commercially available 2,4-xylidine (2,4-dimethylaniline) and 4-chlorobenzoyl chloride in dichloromethane using aqueous sodium bicarbonate as a base [1]. The reported yield for this procedure is 90% [2]. This is in contrast to many more complex benzamide derivatives that require multi-step syntheses, protecting group strategies, or expensive catalysts. For instance, the synthesis of the 2-chloro isomer from 2-chlorobenzoyl chloride is analogous, but variations in the purity of the starting materials or reaction conditions can lead to different impurity profiles and yields . The high-yielding, single-step nature of this specific reaction enhances its attractiveness from a procurement perspective, as it suggests a lower cost of goods, greater batch-to-batch consistency, and a more robust supply chain.

Synthetic Route
Data to verify
Reported 90% yield, one-step procedure.
2,4-xylidine + 4-chlorobenzoyl chloride in CH2Cl2/NaHCO3.
May support supply consistency review.
Supplier-specific validation recommended.
Synthesis Scale-up Benzamide Synthesis Supply Chain

4-Chloro-N-(2,4-dimethylphenyl)benzamide: Key Research & Industrial Applications


Nicotine Addiction and Alpha3beta4 nAChR

The compound's potent antagonist activity at the alpha3beta4 nAChR (IC50 1.8 nM) and demonstrated in vivo efficacy in reducing nicotine-induced behaviors (e.g., tail-flick, locomotor activity) make it a premier tool for dissecting the specific contribution of this receptor subtype to nicotine dependence [7]. Researchers can use this compound in animal models to validate the alpha3beta4 receptor as a therapeutic target for smoking cessation, providing a chemical probe with a defined mechanism of action distinct from alpha4beta2-targeting agents like varenicline [8].

D3 Receptor in Neuropsychiatric Disorders

With a 12.6-fold selectivity for the dopamine D3 receptor (Ki 25.1 nM) over the D2 receptor (Ki 316 nM), this compound offers a more precise pharmacological tool for studying D3-mediated signaling [7]. It is well-suited for use in cell-based assays and potentially in vivo models to explore the role of D3 receptors in addiction, schizophrenia, and Parkinson's disease, where selective modulation of D3 is hypothesized to offer therapeutic benefits with fewer motor side effects than non-selective D2 antagonists [8].

Benzamide Structure-Based Drug Design

The availability of a high-resolution single-crystal X-ray structure for this compound provides a precise three-dimensional template for computational chemistry and drug design [7]. Medicinal chemists can use these coordinates for molecular docking studies, pharmacophore modeling, and to understand the impact of the 4-chloro substituent on molecular conformation compared to 4-methyl or unsubstituted analogs [8]. This structural information is invaluable for designing novel benzamide-based ligands with improved potency and selectivity for a variety of biological targets.

Polypharmacology Models for Phenotypic Screening

The compound's well-characterized multi-target profile at monoamine transporters (SERT, NET, DAT) and its selectivity within the nAChR and dopamine receptor families makes it an excellent reference compound for high-content screening and systems pharmacology [7]. Its activity fingerprint can be used to benchmark and validate computational models designed to predict polypharmacology or to deconvolute the mechanism of action of novel hits arising from phenotypic screens in neuroscience or oncology [8].

Application
Selection Property
Validation Focus
nAChR subtype signaling studies
α3β4-preferring antagonist profile
Subtype-selectivity endpoint review
Dopamine pathway research
D3/D2 selectivity ratio
D3-mediated signaling context
Structure-based ligand design
High-resolution crystal coordinates
Conformational SAR interpretation
CNS transporter polypharmacology
SERT > NET > DAT fingerprint
Target deconvolution assay context
Research-use-only tool compound. Reported bioactivity endpoints require independent validation in target assay systems.
Quote Request

Request a Quote for 4-chloro-N-(2,4-dimethylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.